molecular formula C21H24ClN3O3S B11405487 N'-{4-[(4-chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-oxazol-5-yl}-N,N-dimethylpropane-1,3-diamine

N'-{4-[(4-chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-oxazol-5-yl}-N,N-dimethylpropane-1,3-diamine

Cat. No.: B11405487
M. Wt: 434.0 g/mol
InChI Key: CEZGPABXQDYLFC-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of sulfonyl, dimethylamino, and oxazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Dimethylamino Group: The dimethylamino group is introduced through a substitution reaction, often using dimethylamine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

4-(4-Chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazole: Lacks the dimethylamino group, which may affect its biological activity.

    N-[3-(Dimethylamino)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine: Lacks the sulfonyl group, which may reduce its ability to interact with certain molecular targets.

Uniqueness

4-(4-Chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine is unique due to the presence of both the sulfonyl and dimethylamino groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with a wide range of molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C21H24ClN3O3S

Molecular Weight

434.0 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C21H24ClN3O3S/c1-15-5-7-16(8-6-15)19-24-21(20(28-19)23-13-4-14-25(2)3)29(26,27)18-11-9-17(22)10-12-18/h5-12,23H,4,13-14H2,1-3H3

InChI Key

CEZGPABXQDYLFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCN(C)C)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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